![molecular formula C20H19N5O2 B2535643 2-(2-甲氧基苯基)-5-甲基-7-苯基-4,7-二氢-[1,2,4]三唑并[1,5-a]嘧啶-6-甲酰胺 CAS No. 538318-85-3](/img/structure/B2535643.png)

2-(2-甲氧基苯基)-5-甲基-7-苯基-4,7-二氢-[1,2,4]三唑并[1,5-a]嘧啶-6-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

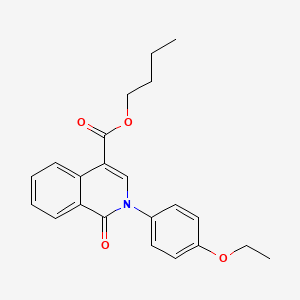

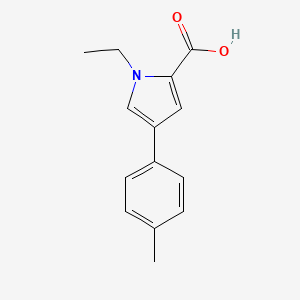

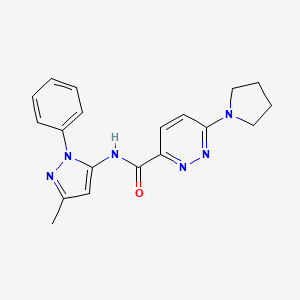

The compound “2-(2-Methoxyphenyl)-5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . These compounds are known for their wide range of biological activities .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The reaction is usually completed by heating under reflux .Molecular Structure Analysis

The molecular structure of similar compounds has been established based on spectral data, elemental analyses, and alternative synthetic routes . The IR spectrum shows characteristic peaks for NH, CH3, C=C, C=N, and CH2 groups .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied under various conditions. For instance, microwave-mediated reactions have been used for the synthesis of 1,2,4-triazolo .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using techniques like NMR and IR spectroscopy . The melting point, yield, and molecular weight of these compounds have also been reported .科学研究应用

有机化学合成

该化合物用于合成杂环化合物,特别是1,2,4-三唑并[1,5-a]吡啶 . 合成过程采用无催化剂、无添加剂、环保的微波条件 . 该串联反应涉及使用烯胺腈和苯酰肼 .

药物化学

1,2,4-三唑并[1,5-a]吡啶是该化合物的组成部分,存在于许多具有巨大生物活性的天然产物中 . 它表现出多种活性,包括充当RORγt反向激动剂、PHD-1、JAK1和JAK2抑制剂 .

心血管疾病的治疗

2型糖尿病的治疗

增生性疾病的治疗

材料科学

抗肿瘤应用

含有[1,2,4]三唑并[1,5-a]嘧啶部分的多环体系被报道为抗肿瘤 .

阿尔茨海默病和失眠的治疗

作用机制

Target of Action

Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel cdk2 inhibitors . CDK2 is a cyclin-dependent kinase, which plays a crucial role in cell cycle regulation, making it an appealing target for cancer treatment .

Mode of Action

Similar compounds have been shown to inhibit cdk2, thereby disrupting the cell cycle and inhibiting the proliferation of cancer cells .

Biochemical Pathways

Similar compounds have been shown to affect the cell cycle by inhibiting cdk2 . This inhibition disrupts the normal progression of the cell cycle, leading to the death of rapidly dividing cells, such as cancer cells .

Pharmacokinetics

Similar compounds have been reported to possess metabolic stability with low intrinsic clearance , suggesting good bioavailability.

Result of Action

Similar compounds have been shown to exhibit cytotoxic activities against various cancer cell lines . These compounds inhibit the growth of cancer cells by disrupting the cell cycle .

未来方向

属性

IUPAC Name |

2-(2-methoxyphenyl)-5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O2/c1-12-16(18(21)26)17(13-8-4-3-5-9-13)25-20(22-12)23-19(24-25)14-10-6-7-11-15(14)27-2/h3-11,17H,1-2H3,(H2,21,26)(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQDRAMOENDMYNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3OC)N1)C4=CC=CC=C4)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1H-benzimidazol-2-yl)phenyl]-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2535561.png)

![2-amino-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol](/img/structure/B2535563.png)

![N-(3-methoxybenzyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2535566.png)

![Tert-butyl 5-oxospiro[3,4-dihydro-1,4-benzoxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B2535568.png)

![4-(8-((4-Fluoro-2-methylphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2535572.png)

![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(4-fluorophenoxy)ethanone](/img/structure/B2535575.png)

![2-Methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2535577.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2535580.png)